molecular formula C6H6BrNO3 B12858532 methyl 4-bromo-3-hydroxy-1H-pyrrole-2-carboxylate

methyl 4-bromo-3-hydroxy-1H-pyrrole-2-carboxylate

Cat. No.: B12858532
M. Wt: 220.02 g/mol
InChI Key: ILAMUWRCIGLETJ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-hydroxy-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-3-hydroxy-1H-pyrrole-2-carboxylate typically involves the bromination of a pyrrole derivative followed by esterification. One common method involves the reaction of 4-bromo-3-hydroxy-1H-pyrrole-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to yield the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-hydroxy-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-bromo-3-oxo-1H-pyrrole-2-carboxylate.

    Reduction: Methyl 3-hydroxy-1H-pyrrole-2-carboxylate.

    Substitution: Methyl 4-substituted-3-hydroxy-1H-pyrrole-2-carboxylate derivatives.

Scientific Research Applications

Methyl 4-bromo-3-hydroxy-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-hydroxy-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-3-hydroxy-1H-pyrrole-2-carboxylate is unique due to the presence of both a bromine atom and a hydroxyl group on the pyrrole ring

Properties

Molecular Formula

C6H6BrNO3

Molecular Weight

220.02 g/mol

IUPAC Name

methyl 4-bromo-3-hydroxy-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C6H6BrNO3/c1-11-6(10)4-5(9)3(7)2-8-4/h2,8-9H,1H3

InChI Key

ILAMUWRCIGLETJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CN1)Br)O

Origin of Product

United States

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